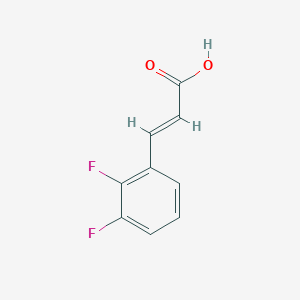

2,3-Difluorocinnamic acid

Descripción general

Descripción

2,3-Difluorocinnamic acid is an organic compound with the chemical formula C9H6F2O2. It is a colorless or pale yellow crystalline solid, known for its solubility in organic solvents such as alcohol, ether, and ketone, while being insoluble in water . This compound is relatively stable at room temperature and finds applications in various fields, including chemical synthesis and insecticides .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,3-Difluorocinnamic acid can be synthesized through the hydrofluorination of cinnamic acid (C9H8O2), followed by the oxidation of the resulting product . The reaction conditions typically involve the use of hydrofluoric acid and an oxidizing agent under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrofluorination processes, utilizing specialized equipment to handle hydrofluoric acid safely. The oxidation step is often carried out using industrial oxidizing agents, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

[2+2] Photodimerization in Crystalline Phases

2,3-Difluorocinnamic acid undergoes topochemical [2+2] photodimerization under UV irradiation, forming cyclobutane derivatives. This reaction is stereospecific and depends on crystal packing:

The reaction proceeds via a radical mechanism in aligned molecular stacks, with fluorine substituents modulating intermolecular distances (C=C separation: 3.7–4.2 Å).

Acid-Base Reactions and Ester Hydrolysis

The carboxylic acid group participates in base-catalyzed ester hydrolysis and acid precipitation:

Synthesis of 3,4-Difluorocinnamic Acid (Analogous Pathway)

| Step | Conditions | Outcome |

|---|---|---|

| Ester saponification | 2M NaOH, 80°C, 2 hr | 96% conversion to carboxylate salt. |

| Acid precipitation | 2M H₂SO₄, pH 2 | 91% isolated yield of crystalline acid. |

Fluorine substituents enhance acidity (predicted pKa ≈ 2.8–3.1) compared to non-fluorinated cinnamic acids (pKa ≈ 4.4).

Reactivity with Carbodiimides

The carboxylic acid reacts with carbodiimides (e.g., diisopropylcarbodiimide) to form O-acylisourea intermediates , which may isomerize to N-acylureas:

| Reactant | Product | Key Observation |

|---|---|---|

| R-N=C=N-R | O-Acylisourea | Steric hindrance from fluorine groups slows N-acylurea formation. |

Conjugate Addition Reactions

The α,β-unsaturated system undergoes 1,4-addition with nucleophiles (e.g., water, amines):

Proposed Mechanism

-

Protonation at β-carbon by H₃O⁺.

-

Nucleophilic attack by H₂O at α-carbon.

-

Tautomerization to β-hydroxy acid derivative.

Fluorine atoms reduce electron density at the β-position, accelerating electrophilic attack.

Thermal and Oxidative Stability

-

Thermal decomposition : Above 200°C, decarboxylation yields 2,3-difluorostyrene.

-

Oxidation : Ozonolysis cleaves the double bond, generating 2,3-difluorobenzaldehyde and glyoxylic acid.

Key Structural and Reaction Data

Intermolecular Parameters (Pre-Dimerization)

| Parameter | Value |

|---|---|

| C=C distance | 1.373 Å |

| F-C-C-F dihedral angle | 116.8° |

Reaction Yields

| Reaction | Yield |

|---|---|

| Photodimerization | >95% (by NMR) |

| Ester hydrolysis | 91% (isolated) |

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry:

- Intermediate for Synthesis: 2,3-Difluorocinnamic acid serves as a precursor for synthesizing various fluorinated compounds, including fluorinated stilbenes. These compounds have potential applications in liquid crystals and organic light-emitting diodes (OLEDs) .

- Catalytic Role: It can act as a catalyst in specific chemical reactions due to its unique structural features .

2. Biology:

- Biological Activity Studies: Research indicates that this compound exhibits notable biological activities. It has been studied for potential anti-inflammatory and anti-cancer properties. The compound's lipophilicity may improve its bioavailability and interaction with biological targets .

- Interaction with Biological Macromolecules: Studies have shown that it interacts with proteins and enzymes, potentially modulating their activity. This interaction is crucial for understanding its mechanism of action and therapeutic potential .

3. Medicine:

- Pharmaceutical Development: The compound is being explored for its potential use in developing pharmaceutical compounds due to its biological activity. Its derivatives may exhibit anti-inflammatory effects and inhibit enzymes involved in inflammatory pathways .

4. Agriculture:

- Insecticidal Properties: The insecticidal characteristics of this compound make it valuable in agricultural practices for pest control .

A study conducted to assess the anti-inflammatory properties of this compound involved evaluating its effects on specific inflammatory pathways in vitro. The results indicated a significant reduction in pro-inflammatory cytokines when treated with the compound, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Synthesis of Fluorinated Compounds

Research focused on synthesizing fluorinated stilbenes from this compound demonstrated successful conversion through various reaction pathways. These stilbenes were tested for their optical properties, revealing promising applications in OLED technology.

Data Table: Applications Overview

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Intermediate for synthesis | Useful for creating fluorinated stilbenes |

| Biology | Anti-inflammatory studies | Reduces pro-inflammatory cytokines |

| Medicine | Drug development | Potential anti-cancer properties |

| Agriculture | Pest control | Exhibits insecticidal properties |

Mecanismo De Acción

The mechanism by which 2,3-Difluorocinnamic acid exerts its effects involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable intermediates, facilitating various chemical transformations. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

- 2,4-Difluorocinnamic acid

- 2,5-Difluorocinnamic acid

- 3,5-Difluorocinnamic acid

- 2,6-Difluorocinnamic acid

Comparison: 2,3-Difluorocinnamic acid is unique due to the specific positioning of the fluorine atoms on the benzene ring, which influences its chemical reactivity and physical properties. Compared to other difluorocinnamic acids, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .

Actividad Biológica

2,3-Difluorocinnamic acid is a fluorinated derivative of cinnamic acid, which is known for its diverse biological activities. This compound has garnered attention in recent years due to its potential therapeutic applications, particularly in cancer treatment and as an antimicrobial agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHFO₂

- Molecular Weight : 188.15 g/mol

- IUPAC Name : (E)-3-(2,3-difluorophenyl)prop-2-enoic acid

The presence of fluorine atoms enhances the compound's lipophilicity and stability, potentially influencing its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Similar to other cinnamic acid derivatives, this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .

- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against various pathogens. It disrupts bacterial cell membranes and inhibits biofilm formation .

- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation through multiple pathways:

Case Studies

-

Antitumor Efficacy :

A study evaluated the effects of this compound on human lung cancer cells (A549). The results demonstrated a significant reduction in cell viability at concentrations above 50 µM after 24 hours of treatment. The compound induced apoptosis as evidenced by increased caspase-3 activity and PARP cleavage . -

Antimicrobial Activity :

In vitro assays showed that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was determined to be 32 µg/mL .

Data Tables

| Biological Activity | Test System | Concentration | Outcome |

|---|---|---|---|

| Antitumor | A549 Cells | 50 µM | Reduced viability by 70% |

| Antimicrobial | S. aureus | 32 µg/mL | Complete inhibition of growth |

| Antioxidant | DPPH Assay | Varies | Significant radical scavenging |

Propiedades

IUPAC Name |

(E)-3-(2,3-difluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQHKPLMLCHFSU-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207981-48-4 | |

| Record name | 207981-48-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.